Cas no 108997-30-4 (2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-)

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)- structure
108997-30-4 structure
Product Name:2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-
CAS-nummer:108997-30-4
MF:C15H12O3
MW:240.253984451294
CID:225717
PubChem ID:5467477
Update Time:2025-04-19

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-
    • (E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one
    • (2E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-
    • 1,3-Bis-(4-hydroxy-phenyl)-prop-2-en-1-one
    • (E)-1,3-Bis-(4-hydroxy-phenyl)-propenone
    • LMPK12120193
    • 4'',4-Dihydroxychalcone
    • (E)-4,4'-Dihydroxychalcone
    • Q27275509
    • 4,4'-Dihydroxybenzylidene acetophenone
    • 3600-61-1
    • 1,3-bis(4-hydroxyphenyl)propenone
    • 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (2E)-
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (E)-
    • SCHEMBL773588
    • NSC-652891
    • RVC 588 (chalcone)
    • CKY3J88Z94
    • PD181927
    • 4,4'-Dihydroxychalcone
    • Trans-4,4'-dihydroxychalcone
    • UNII-CKY3J88Z94
    • NSC652891
    • 4,4'-Dihydroxychalcone, (E)-
    • 108997-30-4
    • CHEMBL145927
    • BDBM50068224
    • (E)-1,3-bis(4-Hydroxyphenyl)-2-propen-1-one
    • 4,4''-dihydroxychalcone
    • 4',4-Dihydroxychalcone
    • Inchi: 1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
    • InChI-sleutel: FZQLEXXZAVVCCA-XCVCLJGOSA-N
    • LACHT: OC1C=CC(=CC=1)C(/C=C/C1C=CC(=CC=1)O)=O

Berekende eigenschappen

  • Exacte massa: 240.078644
  • Monoisotopische massa: 240.078644
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 295
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.4
  • Topologisch pooloppervlak: 57.5

Experimentele eigenschappen

  • Dichtheid: 1.286
  • Kookpunt: 469.8°Cat760mmHg
  • Vlampunt: 252°C
  • Brekindex: 1.684
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